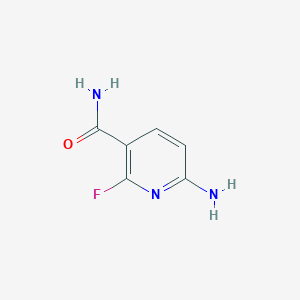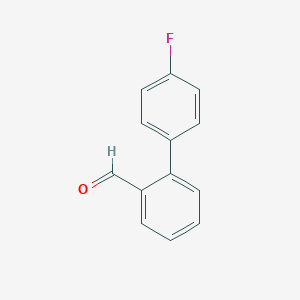
2-(Thiophen-2-yl)indolizine
Overview
Description
2-(Thiophen-2-yl)indolizine is a heterocyclic compound that combines the structural features of both indolizine and thiophene. Indolizine is a nitrogen-containing heterocycle known for its biological activity and potential applications in various fields. Thiophene, on the other hand, is a sulfur-containing five-membered ring that is widely used in organic electronics and pharmaceuticals. The fusion of these two rings in this compound results in a compound with unique chemical and physical properties.
Mechanism of Action
Target of Action
2-(Thiophen-2-yl)indolizine is a nitrogen-containing heterocycle . They can even be used as organic fluorescent molecules for biological and material applications .
Mode of Action
Indolizine derivatives are known to interact with multiple receptors, which can lead to various biological effects . The interaction of the compound with its targets can result in changes at the molecular and cellular levels.
Biochemical Pathways
Indolizine derivatives are known to have potential biological activities, suggesting that they may interact with and influence various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 199.27 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Indolizine derivatives are known to have potential biological activities , suggesting that they may have various effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)indolizine can be achieved through various methods. One common approach involves the cyclization of 2-alkylpyridines with thiophene derivatives under oxidative conditions. For instance, the reaction of 2-alkylpyridines with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate and an oxidant like copper(II) acetate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-2-yl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indolizine derivatives.
Substitution: Substituted thiophene derivatives
Scientific Research Applications
2-(Thiophen-2-yl)indolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and functional materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Comparison with Similar Compounds
Indolizine: A nitrogen-containing heterocycle with similar biological activity.
Thiophene: A sulfur-containing heterocycle used in organic electronics and pharmaceuticals.
Indole: A nitrogen-containing heterocycle with diverse biological activities.
Uniqueness: 2-(Thiophen-2-yl)indolizine is unique due to the combination of indolizine and thiophene rings, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-thiophen-2-ylindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEJVHMWMFXRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357390 | |
| Record name | 2-(thiophen-2-yl)indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169210-29-1 | |
| Record name | 2-(thiophen-2-yl)indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




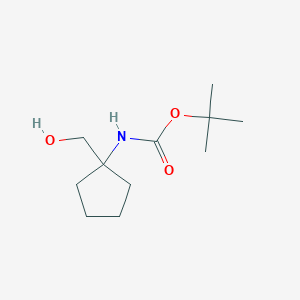

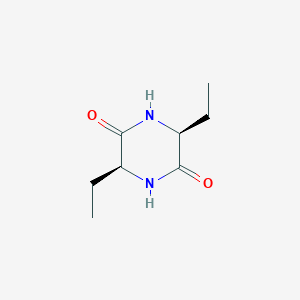
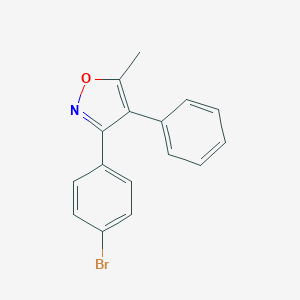

![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
